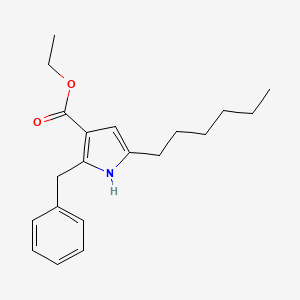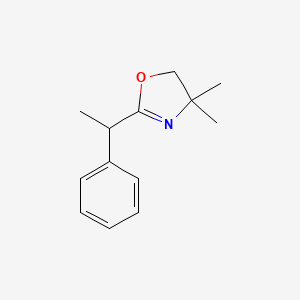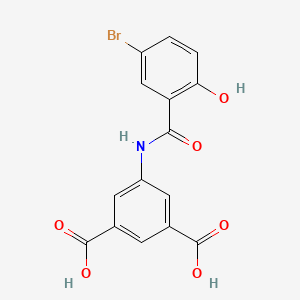
5-(3,4-dimethoxyphenyl)-N,N-dipropylpentan-1-amine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dimethoxyphenyl)-N,N-dipropylpentan-1-amine;hydrobromide is a chemical compound with a complex structure that includes a phenyl ring substituted with two methoxy groups and a pentan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-N,N-dipropylpentan-1-amine typically involves multiple steps. One common method starts with the preparation of the 3,4-dimethoxyphenyl intermediate. This intermediate can be synthesized through the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents under controlled conditions. The next step involves the formation of the pentan-1-amine chain, which can be achieved through a series of reactions including alkylation and amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-N,N-dipropylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-N,N-dipropylpentan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its role in drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-N,N-dipropylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: This compound has a similar phenyl ring structure with methoxy groups but differs in its side chain.
N,N-Dipropyl-3,4-dimethoxyphenethylamine: This compound has a similar amine structure but differs in its phenyl ring substitution.
Uniqueness
5-(3,4-Dimethoxyphenyl)-N,N-dipropylpentan-1-amine is unique due to its specific combination of a 3,4-dimethoxyphenyl ring and a dipropylpentan-1-amine chain. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
646520-35-6 |
|---|---|
Molecular Formula |
C19H34BrNO2 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-N,N-dipropylpentan-1-amine;hydrobromide |
InChI |
InChI=1S/C19H33NO2.BrH/c1-5-13-20(14-6-2)15-9-7-8-10-17-11-12-18(21-3)19(16-17)22-4;/h11-12,16H,5-10,13-15H2,1-4H3;1H |
InChI Key |
QQMWGFDRLKJPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCCCCC1=CC(=C(C=C1)OC)OC.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12588885.png)



![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12588908.png)
![Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12588914.png)



![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl-](/img/structure/B12588939.png)
![6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12588942.png)


